

physicochemical properties of 3-hydroxyisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyisoxazole-5-carboxamide

Cat. No.: B1593716

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Hydroxyisoxazole-5-carboxamide**

Introduction

3-Hydroxyisoxazole-5-carboxamide is a unique heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous biologically active molecules.^{[1][2]} The presence of both a hydroxyl group and a carboxamide moiety suggests potential for diverse intermolecular interactions, making a thorough understanding of its physicochemical properties paramount for predicting its behavior in biological systems and for designing effective drug delivery strategies.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-hydroxyisoxazole-5-carboxamide**. Acknowledging the limited direct experimental data for this specific molecule in publicly available literature, this document leverages data from closely related analogs, such as its corresponding methyl ester and carboxylic acid, to provide informed estimations. Furthermore, this guide details the standard experimental protocols required for the precise determination of these properties, offering a framework for researchers to validate and expand upon the data presented.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. **3-Hydroxyisoxazole-5-carboxamide** possesses a distinct structure that dictates its chemical behavior.

- Molecular Formula: C₄H₄N₂O₃[\[3\]](#)
- Molecular Weight: 128.09 g/mol [\[3\]](#)
- CAS Number: 14016-01-4[\[3\]](#)
- Chemical Structure:

Caption: 2D structure of **3-hydroxyisoxazole-5-carboxamide**.

A critical feature of the 3-hydroxyisoxazole moiety is its potential for keto-enol tautomerism. Quantum-chemical calculations on the related 3-hydroxy-5-phenyl-isoxazole suggest that the enol form is slightly more stable (by 0.5 kcal/mol) than the keto tautomer in an aqueous environment, a preference likely driven by the aromaticity of the enol form.[\[4\]](#) This equilibrium is crucial as it can influence the molecule's hydrogen bonding capacity and interaction with biological targets.

Core Physicochemical Properties

The following properties are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Where direct data is unavailable, values for key analogs are provided for context.

Property	Reported/Predicted Value	Analog Data	Source (Analog)
Melting Point (°C)	Not available	160-163 (Methyl Ester) 238-241 (Carboxylic Acid)	[5]
pKa	Not available	11.25 ± 0.40 (Predicted, Methyl Ester)	[6]
LogP	Not available	-0.2 (Computed, Methyl Ester)	[7]
Aqueous Solubility	Not available	Soluble in various organic solvents (Methyl Ester)	[6]

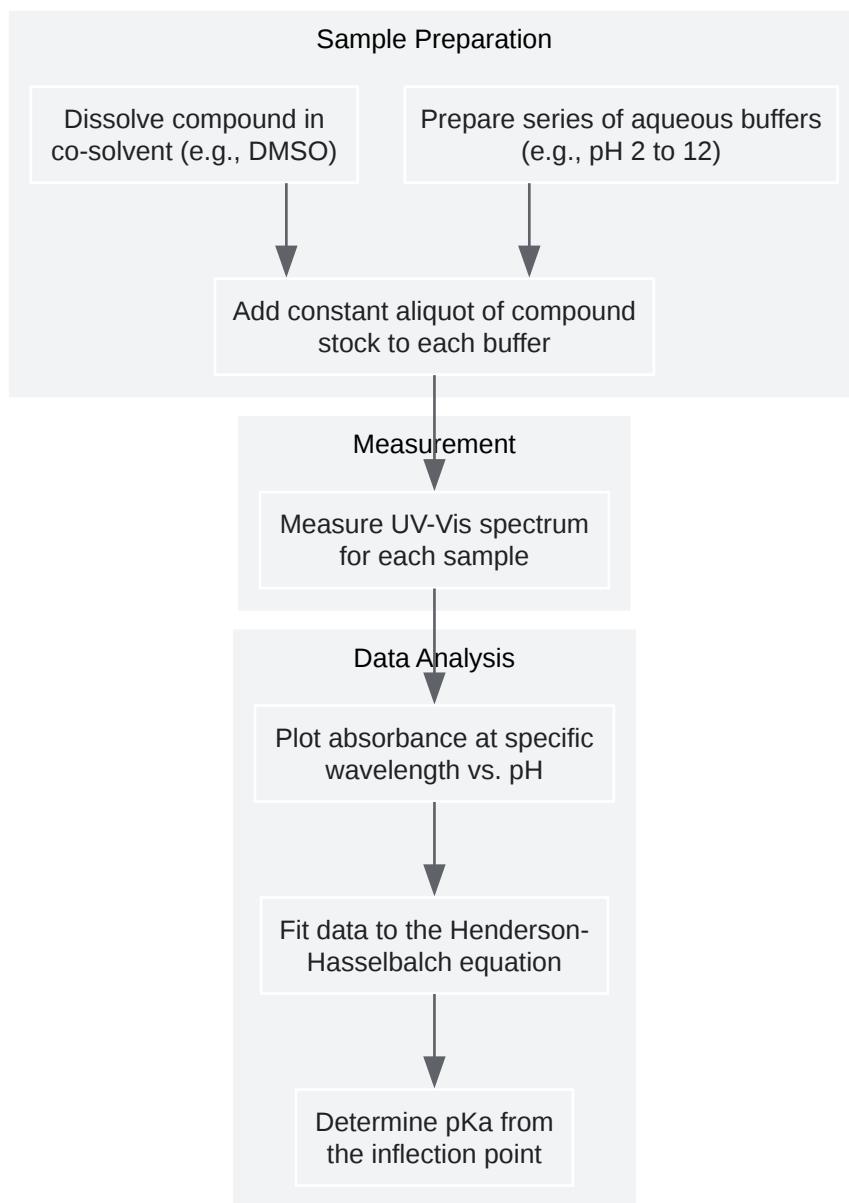
Melting Point

The melting point provides insight into the purity of the compound and the strength of its crystal lattice. The significantly higher melting point of the carboxylic acid analog compared to the methyl ester suggests strong intermolecular hydrogen bonding in the solid state.^[5] It is reasonable to hypothesize that **3-hydroxyisoxazole-5-carboxamide** will also exhibit a relatively high melting point due to the hydrogen bonding capabilities of both the hydroxyl and carboxamide groups.

Acidity and Basicity (pKa)

The pKa value is critical for understanding a molecule's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. The 3-hydroxyisoxazole group is acidic. The predicted pKa of ~11.25 for the methyl ester is likely associated with the deprotonation of the 3-hydroxyl group.^[6] The carboxamide group is generally considered neutral, with a very high pKa (around 17) for the N-H proton, making it not physiologically relevant as an acid.

Lipophilicity (LogP)


LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross lipid membranes. The computed LogP of -0.2 for the methyl ester suggests a relatively hydrophilic character.^[7] The replacement of the methyl ester with a carboxamide group is expected to further increase hydrophilicity (decrease LogP) due to the enhanced hydrogen bonding capacity of the amide.

Experimental Determination of Physicochemical Properties

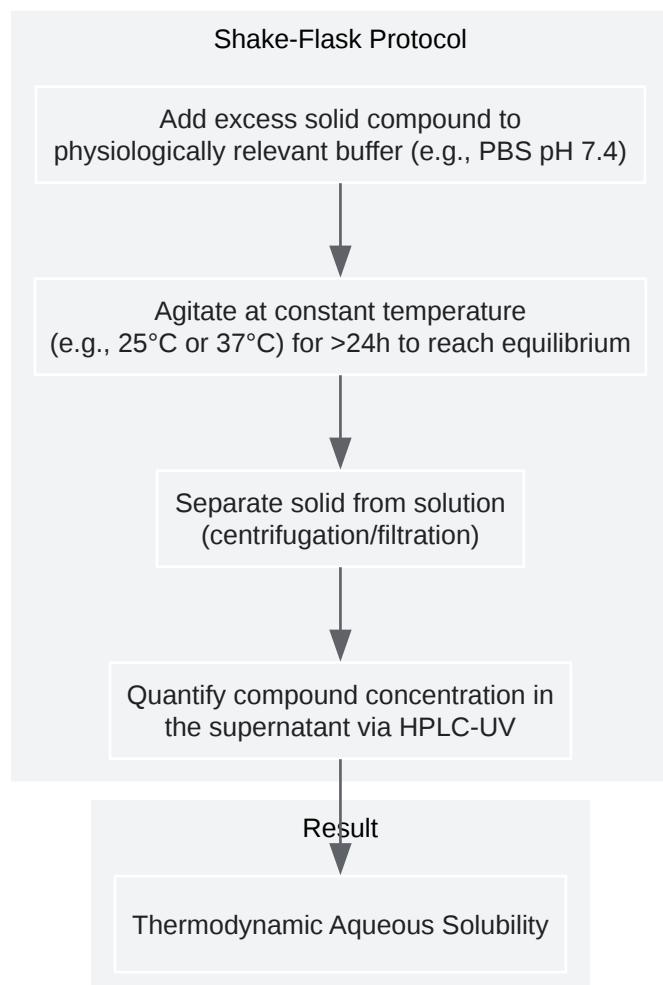
To obtain definitive data for **3-hydroxyisoxazole-5-carboxamide**, standardized experimental protocols must be employed.

Workflow for pKa Determination

The ionization constant can be accurately determined using potentiometric titration or UV-Vis spectroscopy. The latter is particularly useful for compounds with a chromophore close to the ionization site.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via UV-Vis spectroscopy.


Protocol: UV-Vis Spectrophotometric pKa Determination

- Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of **3-hydroxyisoxazole-5-carboxamide** in a suitable organic co-solvent like DMSO.

- Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
- Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of samples with identical compound concentration but varying pH.
- Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
- Data Analysis: Identify wavelengths where absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH and fit the resulting sigmoidal curve to determine the pKa.

Workflow for Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. The shake-flask method is the gold standard, though higher-throughput methods are common in early development.

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

Protocol: Shake-Flask Solubility Assay

- Equilibration: Add an excess amount of solid **3-hydroxyisoxazole-5-carboxamide** to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

- Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

Understanding a compound's stability is crucial for formulation development and predicting its shelf-life and metabolic fate.

Chemical Stability

A safety data sheet for the related compound 5-aminomethyl-3-hydroxy-isoxazole indicates it is chemically stable under standard room temperature conditions.^[8] However, the stability of **3-hydroxyisoxazole-5-carboxamide** should be experimentally verified, particularly its susceptibility to hydrolysis at pH extremes. The amide bond could be liable to hydrolysis under strongly acidic or basic conditions, breaking down into 3-hydroxy-5-isoxazolecarboxylic acid and ammonia.

Metabolic Stability

While no direct metabolic data exists for the title compound, studies on a related 4,5-dihydroisoxazole-5-carboxamide derivative showed that it undergoes biotransformation via hydrolysis of the amide bond.^{[9][10]} This suggests that a primary metabolic pathway for **3-hydroxyisoxazole-5-carboxamide** *in vivo* could be enzymatic hydrolysis by amidases to yield the corresponding carboxylic acid.

Experimental Protocol: In Vitro Metabolic Stability

- System: Incubate the compound (e.g., at 1 μ M) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.
- Analysis: Samples are analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time. The *in vitro* half-life and intrinsic clearance can then be calculated.

Conclusion

3-Hydroxyisoxazole-5-carboxamide is a promising scaffold with physicochemical properties that suggest a hydrophilic character, influenced by its capacity for hydrogen bonding and potential for keto-enol tautomerism. While direct experimental data is sparse, analysis of its structure and related analogs provides a strong foundation for predicting its behavior. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously characterize this compound, enabling its effective application in drug discovery and development programs. The interplay of its acidic hydroxyl group and hydrogen-bonding carboxamide function makes it a molecule worthy of further investigation.

References

- Google Patents. US3397209A - 3-hydroxy-5-isoxazole-carboxamide.
- PubChem.
- ChemSynthesis. 3-hydroxy-5-isoxazolecarboxylic acid - 13626-60-3. [Link]
- Five Chongqing Chemdad Co.
- ChemBK. 3-HYDROXYISOXAZOLE-5-CARBOXYLIC ACIDMET HYL ESTER*. [Link]
- ChemSynthesis.
- Semantic Scholar. Identification and synthesis of metabolites of the new 4.
- National Institutes of Health.
- National Institutes of Health. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed. [Link]
- PubMed Central.
- Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.
- LookChem. Cas 3445-52-1,5-methylisoxazole-3-carboxamide. [Link]
- Organic Chemistry Data.
- PubChem. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981. [Link]
- UniCA IRIS. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. iris.unica.it [iris.unica.it]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]
- 7. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification and synthesis of metabolites of the new 4,5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- To cite this document: BenchChem. [physicochemical properties of 3-hydroxyisoxazole-5-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593716#physicochemical-properties-of-3-hydroxyisoxazole-5-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com